4-methyl-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide
CAS No.: 338392-08-8
Cat. No.: VC6339765
Molecular Formula: C17H14N2O3
Molecular Weight: 294.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338392-08-8 |
|---|---|
| Molecular Formula | C17H14N2O3 |
| Molecular Weight | 294.31 |
| IUPAC Name | 4-methyl-N-(5-methyl-2-oxopyrano[3,2-c]pyridin-3-yl)benzamide |
| Standard InChI | InChI=1S/C17H14N2O3/c1-10-3-5-12(6-4-10)16(20)19-14-9-13-11(2)18-8-7-15(13)22-17(14)21/h3-9H,1-2H3,(H,19,20) |
| Standard InChI Key | FCFAOBYAZRCJKJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=CN=C3C)OC2=O |
Introduction
The compound 4-methyl-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide represents a structurally complex molecule with potential applications in medicinal chemistry. Its unique framework, incorporating a pyrano[3,2-c]pyridine core and a benzenecarboxamide group, suggests possible biological activity and synthetic utility. This article explores its structure, synthesis, characterization, and potential applications based on available literature.
Structural Features
The molecular structure of 4-methyl-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide is defined by the following key features:
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Core Framework: The pyrano[3,2-c]pyridine moiety is fused with a benzenecarboxamide group.
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Substituents:
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A methyl group at the 4-position of the benzene ring.
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A 5-methyl substituent on the pyrano[3,2-c]pyridine scaffold.
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Functional Groups:
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A ketone group at the 2-position of the pyran ring.
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An amide linkage connecting the benzene and pyridine units.
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These structural elements contribute to its physicochemical properties and potential bioactivity.
Synthesis
Although specific synthetic routes for this compound are not directly available in the reviewed sources, related methods for constructing pyrano[3,2-c]pyridines and carboxamides provide insights into possible pathways:
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Multicomponent Reactions (MCRs):
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Pyrano[3,2-c]pyridines are often synthesized using multicomponent reactions involving aldehydes, active methylene compounds (e.g., malononitrile), and heterocyclic amines under acidic or basic conditions.
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The introduction of a benzenecarboxamide group can be achieved via amide bond formation using coupling agents like carbodiimides.
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Reflux in Ethanol:
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Similar compounds have been synthesized by refluxing precursors in ethanol with catalysts such as sodium acetate or p-toluenesulfonic acid (pTSA), facilitating cyclization and bond formation.
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Characterization
The characterization of compounds like 4-methyl-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide typically involves:
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Spectroscopic Techniques:
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NMR Spectroscopy: Proton (H) and carbon (C) NMR spectra provide detailed insights into the chemical environment of hydrogen and carbon atoms.
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IR Spectroscopy: Identifies functional groups through characteristic absorption bands (e.g., C=O stretch for ketones and amides).
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Elemental Analysis:
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Verifies the compound's empirical formula by comparing calculated and experimental percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).
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Potential Applications
Compounds with similar structures have shown diverse biological activities, suggesting potential applications for 4-methyl-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide:
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Pharmacological Activity:
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Pyranopyridine derivatives have been explored as anti-inflammatory agents, kinase inhibitors, and antimicrobial compounds.
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Amide linkages often enhance binding affinity to biological targets due to their hydrogen-bonding capabilities.
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Molecular Docking Studies:
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Computational approaches can predict interactions with enzymes or receptors to guide further research into its bioactivity.
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